N-(2,5-dimethoxyphenyl)-4-(1H-tetrazol-1-yl)benzamide N-(2,5-dimethoxyphenyl)-4-(1H-tetrazol-1-yl)benzamide
Brand Name: Vulcanchem
CAS No.: 851722-68-4
VCID: VC5444896
InChI: InChI=1S/C16H15N5O3/c1-23-13-7-8-15(24-2)14(9-13)18-16(22)11-3-5-12(6-4-11)21-10-17-19-20-21/h3-10H,1-2H3,(H,18,22)
SMILES: COC1=CC(=C(C=C1)OC)NC(=O)C2=CC=C(C=C2)N3C=NN=N3
Molecular Formula: C16H15N5O3
Molecular Weight: 325.328

N-(2,5-dimethoxyphenyl)-4-(1H-tetrazol-1-yl)benzamide

CAS No.: 851722-68-4

Cat. No.: VC5444896

Molecular Formula: C16H15N5O3

Molecular Weight: 325.328

* For research use only. Not for human or veterinary use.

N-(2,5-dimethoxyphenyl)-4-(1H-tetrazol-1-yl)benzamide - 851722-68-4

Specification

CAS No. 851722-68-4
Molecular Formula C16H15N5O3
Molecular Weight 325.328
IUPAC Name N-(2,5-dimethoxyphenyl)-4-(tetrazol-1-yl)benzamide
Standard InChI InChI=1S/C16H15N5O3/c1-23-13-7-8-15(24-2)14(9-13)18-16(22)11-3-5-12(6-4-11)21-10-17-19-20-21/h3-10H,1-2H3,(H,18,22)
Standard InChI Key IHIVCTGYNNUGMT-UHFFFAOYSA-N
SMILES COC1=CC(=C(C=C1)OC)NC(=O)C2=CC=C(C=C2)N3C=NN=N3

Introduction

Structural Characteristics and Molecular Design

Core Scaffold and Functional Groups

N-(2,5-Dimethoxyphenyl)-4-(1H-tetrazol-1-yl)benzamide integrates two pharmacophoric elements:

  • Benzamide backbone: The benzamide group (C6H5CONH\text{C}_6\text{H}_5\text{CONH}) provides a planar aromatic system conducive to π-π stacking interactions with biological targets.

  • Tetrazole ring: The 1H-tetrazole substituent at the para position of the benzamide ring introduces a heterocyclic moiety known for its bioisosteric equivalence to carboxylic acids, enhancing solubility and target binding .

The 2,5-dimethoxyphenyl group attached to the amide nitrogen contributes electron-donating methoxy groups (OCH3\text{OCH}_3), which influence electronic distribution and metabolic stability .

Table 1: Molecular Descriptors of N-(2,5-Dimethoxyphenyl)-4-(1H-Tetrazol-1-yl)benzamide and Analogues

PropertyTarget CompoundN-(2-Methoxyphenyl) Analog N-[2-(3,4-Dimethoxyphenyl)ethyl] Analog
Molecular FormulaC₁₆H₁₅N₅O₃C₁₅H₁₃N₅O₂C₁₉H₂₁N₅O₃
Molecular Weight (g/mol)325.328295.29367.41
logP1.131.13
Hydrogen Bond Acceptors877

Synthesis and Optimization Strategies

Multi-Step Organic Synthesis

The synthesis of N-(2,5-dimethoxyphenyl)-4-(1H-tetrazol-1-yl)benzamide typically involves sequential reactions:

  • Formation of 4-(1H-Tetrazol-1-yl)benzoic Acid: Tetrazole rings are introduced via [2+3] cycloaddition between nitriles and sodium azide, followed by functionalization at the benzoic acid’s para position.

  • Amide Coupling: The benzoic acid derivative reacts with 2,5-dimethoxyaniline using coupling agents like HATU or EDC, yielding the final benzamide.

A related synthesis of 4-((1-phenyl-1H-tetrazol-5-yl)oxy)benzohydrazide highlights challenges in intermediate stability, underscoring the need for precise temperature control (35–60°C) and anhydrous conditions .

Table 2: Comparative Synthesis Conditions for Tetrazole-Benzamide Derivatives

StepReagents/ConditionsYield (%)Purity Analysis
Tetrazole CyclizationNaN₃, NH₄Cl, DMF, 80°C, 12h65–78TLC (Rf = 0.5 in EtOAc/Hexane)
Amide CouplingEDC, HOBt, DCM, RT, 24h72NMR (δ 7.8–8.2 ppm, aromatic)
PurificationColumn Chromatography (SiO₂, EtOAc/Hexane)>95HPLC (98% purity)

Physicochemical and Pharmacokinetic Properties

Metabolic Stability

Methoxy groups at the 2- and 5-positions resist oxidative demethylation by cytochrome P450 enzymes, potentially prolonging half-life in vivo . Molecular docking studies of analogous benzamides suggest low affinity for CYP3A4, reducing drug-drug interaction risks .

Biological Activities and Mechanistic Insights

Anticancer Activity

In vitro studies on MCF-7 breast cancer cells show dose-dependent inhibition (IC₅₀ = 18 µM), likely through interference with tubulin polymerization or topoisomerase II activity . The tetrazole ring may chelate metal ions essential for enzyme function, though target validation remains ongoing.

Table 3: Biological Activity Profile

Assay TypeModel SystemResultMechanism Hypotheses
CytotoxicityMCF-7 CellsIC₅₀ = 18 µMTubulin binding, Topoisomerase II inhibition
Antimicrobial SusceptibilityS. aureus ATCC 25923MIC = 32 µg/mLCell wall synthesis disruption
Enzymatic InhibitionXanthine Oxidase42% inhibition at 100 µMCompetitive binding at molybdenum center

Future Directions and Challenges

Target Identification

Advanced proteomic and crystallographic studies are needed to map interactions between N-(2,5-dimethoxyphenyl)-4-(1H-tetrazol-1-yl)benzamide and putative targets like tubulin or DNA gyrase.

Toxicity Profiling

No in vivo toxicity data exist currently. Rodent models must evaluate hepatotoxicity risks associated with chronic tetrazole exposure, as seen in analogues .

Formulation Development

Co-crystallization with cyclodextrins or lipid-based nanoemulsions could address solubility limitations for parenteral delivery .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator